
N2-Phenoxyacetylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Phenoxyacetylguanosine is a guanosine analog known for its significant biomedical applications. This compound is particularly noted for its immunostimulatory activity, which can induce type I interferons and produce antiviral effects . The molecular formula of this compound is C18H19N5O7, and it has a molecular weight of 417.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenoxyacetylguanosine typically involves the selective functionalization of the N2 position of guanosine. One common method is reductive amination, which selectively modifies guanine in DNA and RNA oligonucleotides . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This ensures the compound’s purity and quality, making it suitable for biomedical applications. The production process includes stringent quality control measures to maintain the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
N2-Phenoxyacetylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxidized guanosine derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in various substituted guanosine analogs.
Scientific Research Applications
N2-Phenoxyacetylguanosine has a wide range of scientific research applications, including:
Chemistry: It is used as a nucleoside analog in various chemical studies to understand nucleic acid interactions and modifications.
Medicine: This compound is explored for its potential in antiviral therapies, particularly against RNA viruses.
Industry: The compound’s unique properties are utilized in the development of novel pharmaceuticals and therapeutic agents.
Mechanism of Action
N2-Phenoxyacetylguanosine exerts its effects by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response . This activation leads to the induction of type I interferons, which have potent antiviral properties. The compound’s mechanism of action involves targeting viral enzymes and disrupting viral RNA synthesis, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside that serves as a building block for RNA and DNA.
2’-Deoxyguanosine: A deoxyribonucleoside analog of guanosine, commonly used in DNA synthesis.
N2-Methylguanosine: Another guanosine analog with distinct chemical properties.
Uniqueness
N2-Phenoxyacetylguanosine stands out due to its specific functionalization at the N2 position, which imparts unique immunostimulatory and antiviral properties . Unlike other guanosine analogs, it has a higher affinity for TLR7 activation, making it particularly effective in inducing immune responses and combating viral infections .
Properties
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYAXZEBFXEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
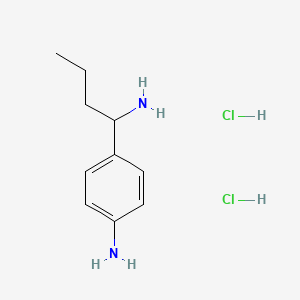
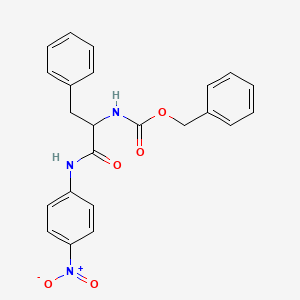
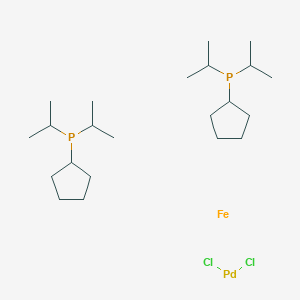
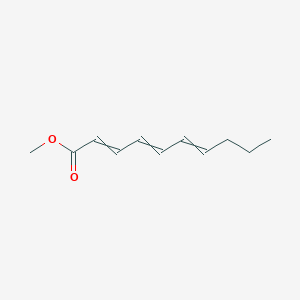
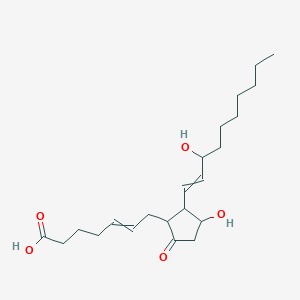
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
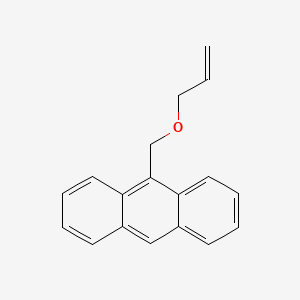

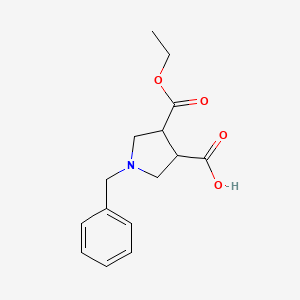
![4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B13395025.png)
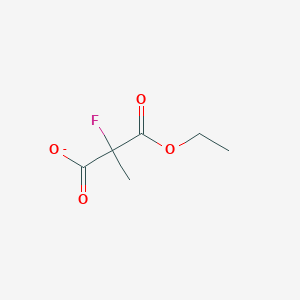
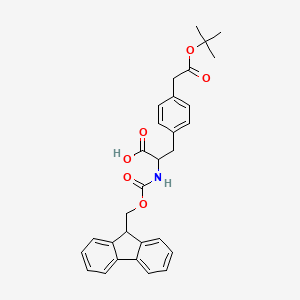
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13395033.png)

